molecular formula C9H6N4 B1336651 4-(1H-1,2,4-Triazol-1-yl)benzonitrile CAS No. 25699-89-2

4-(1H-1,2,4-Triazol-1-yl)benzonitrile

Cat. No. B1336651
CAS RN: 25699-89-2
M. Wt: 170.17 g/mol
InChI Key: GVHXOBQEQQQJEC-UHFFFAOYSA-N
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Description

4-(1H-1,2,4-Triazol-1-yl)benzonitrile is a chemical compound that features a triazole ring, which is a five-membered heterocyclic compound containing three nitrogen atoms, attached to a benzonitrile moiety. This structure is of interest due to the triazole ring's presence in various biologically active compounds and its potential applications in medicinal chemistry.

Synthesis Analysis

The synthesis of triazole derivatives can be achieved through various methods. For instance, the synthesis of 4-[1,2,4] triazol-1-ylmethyl-benzonitrile was improved by using a more cost-effective starting material, 4-(chloromethyl)benzonitrile, and optimizing reaction conditions to achieve a 76% yield . Another study reported the synthesis of a stilbene derivative with a triazole ring, which involved the condensation of 4-(dimethylamino)benzaldehyde with 4-[(1H-1,2,4-triazol-1-yl)methyl]benzonitrile . Additionally, the synthesis of 1,4-bis(1H-1,2,4-triazol-1-methyl)benzene was achieved, and its structure was determined by single-crystal X-ray diffraction .

Molecular Structure Analysis

The molecular structure of triazole derivatives has been extensively studied. For example, the crystal structure of a triazole-thione derivative was determined, revealing a triclinic system with specific bond angles and lengths, as well as weak hydrogen bonds and C–H···π supramolecular interactions stabilizing the crystal structure . The structure of 1,4-bis(1H-1,2,4-triazol-1-methyl)benzene was also determined, showing a symmetry center at the center of the phenyl ring and a dihedral angle between the planes of triazole and phenyl rings .

Chemical Reactions Analysis

Triazole compounds can participate in various chemical reactions due to their versatile nature. For instance, triazole derivatives have been used to synthesize novel antimicrobial agents , and triorganotin triazole benzoates have been prepared and shown to exhibit good antifungal activities . Additionally, the thermolysis and photolysis of diazo-triazoles in benzenoid solvents have been studied, revealing complex reactions involving carbenes and diazo compounds .

Physical and Chemical Properties Analysis

The physical and chemical properties of triazole derivatives are influenced by their molecular structure. For example, the crystallographic analysis provides insights into the density and molecular volume of these compounds . The electronic and molecular structure of a triazole derivative with anticancer activity was studied, including spectral analysis and molecular docking, to rationalize its pharmacological activity . Furthermore, the antiproliferative activity of triazole-containing compounds against cancer cell lines has been evaluated, demonstrating their potential as antimicrotubule agents .

Scientific Research Applications

Summary of the Application

“4-(1H-1,2,4-Triazol-1-yl)benzonitrile” is used in the synthesis of anticancer agents. It has been found to exhibit potent inhibitory activities against certain cancer cell lines .

Methods of Application or Experimental Procedures

A series of 4-(1H-1,2,4-Triazol-1-yl)benzoic acid hybrids were synthesized and their structures were established by NMR and MS analysis . The cytotoxic activities of the synthesized compounds were evaluated in vitro .

Results or Outcomes

Some of the hybrids exhibited potent inhibitory activities against MCF-7 and HCT-116 cancer cell lines, with IC50 values ranging from 15.6 to 23.9 µM, compared with the reference drug doxorubicin (19.7 and 22.6 µM, respectively) . Some compounds showed promising cytotoxic activity lower than 12 μM against the Hela cell line .

2. Synthesis of Heterocyclic Compounds

Summary of the Application

“4-(1H-1,2,4-Triazol-1-yl)benzonitrile” is used in the synthesis of heterocyclic compounds, which have a variety of applications, including propellants, explosives, pyrotechnics, and particularly chemotherapy .

Safety And Hazards

4-(1H-1,2,4-Triazol-1-yl)benzonitrile is harmful if inhaled, in contact with skin, or if swallowed . Protective measures such as wearing gloves, protective clothing, and eye/face protection are recommended .

Future Directions

The results of studies on 4-(1H-1,2,4-Triazol-1-yl)benzonitrile and similar compounds indicate that 1,2,4-triazole benzoic acid hybrids could be used as a structural optimization platform for the design and development of more selective and potent anticancer molecules .

properties

IUPAC Name

4-(1,2,4-triazol-1-yl)benzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6N4/c10-5-8-1-3-9(4-2-8)13-7-11-6-12-13/h1-4,6-7H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GVHXOBQEQQQJEC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C#N)N2C=NC=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90437982
Record name 4-(1H-1,2,4-Triazol-1-yl)benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90437982
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

170.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(1H-1,2,4-Triazol-1-yl)benzonitrile

CAS RN

25699-89-2
Record name 4-(1H-1,2,4-Triazol-1-yl)benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90437982
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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